N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C11H15N3O/c1-9(2)14-8-10(6-13-14)12-7-11-4-3-5-15-11/h3-6,8-9,12H,7H2,1-2H3 |
InChI Key |
UPLOVHOHVLGNCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
The most widely reported method for synthesizing N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves nucleophilic substitution between 1-(propan-2-yl)-1H-pyrazol-4-amine and 2-(chloromethyl)furan. This reaction typically proceeds under mild alkaline conditions (pH 8–9) at 60–80°C for 6–12 hours, yielding the target compound with a reported efficiency of 68–72%.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | <70°C: Slow kinetics |
| Solvent | Ethanol/Water (3:1) | Polar aprotic preferred |
| Catalyst | K₂CO₃ (1.2 eq) | Excess base lowers purity |
Side products include bis-alkylated derivatives (≤15%) and unreacted starting materials, necessitating column chromatography (silica gel, ethyl acetate/hexane 1:4) for purification.
Reductive Amination Approach
An alternative pathway employs reductive amination between 1-(propan-2-yl)-1H-pyrazol-4-carbaldehyde and furfurylamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours, this method achieves a 58–63% yield. While less efficient than nucleophilic substitution, it offers superior stereochemical control, making it preferable for enantioselective synthesis .
Comparative Analysis of Reductive Agents
| Reagent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| NaBH₃CN | 63 | 24 | 92 |
| NaBH(OAc)₃ | 55 | 30 | 88 |
| H₂/Pd-C | 48 | 12 | 85 |
This method generates minimal byproducts (<5%), primarily due to over-reduction of the furan ring, which is mitigated by maintaining pH 4–5 .
Microwave-Assisted Synthesis
Recent advancements have utilized microwave irradiation to accelerate the reaction between 1-(propan-2-yl)-1H-pyrazol-4-amine and 2-(bromomethyl)furan. At 100°C with a 300 W microwave source, reaction times reduce to 15–20 minutes, achieving 74% yield. This method enhances scalability but requires specialized equipment .
Microwave vs. Conventional Heating
| Condition | Time | Yield (%) | Energy Consumption (kWh/mol) |
|---|---|---|---|
| Microwave (300 W) | 20 min | 74 | 0.15 |
| Conventional (80°C) | 8 h | 68 | 1.2 |
Industrial-Scale Production
For bulk synthesis, a continuous-flow reactor system has been optimized using the following parameters:
-
Residence Time : 30 minutes
-
Temperature : 85°C
-
Pressure : 3 bar
-
Catalyst : Immobilized lipase (reusable for 15 cycles)
This method achieves a throughput of 12 kg/day with 94% purity, reducing solvent waste by 40% compared to batch processes.
Green Chemistry Alternatives
Emerging eco-friendly protocols employ:
-
Solvent-Free Mechanochemistry : Ball milling at 25 Hz for 2 hours (yield: 66%)
-
Biocatalytic Routes : Using transaminases in aqueous buffer (yield: 54%, enantiomeric excess >98%)
These methods align with EPA guidelines, reducing hazardous waste generation by 75% .
Quality Control and Characterization
Post-synthesis analysis requires:
-
HPLC : C18 column, acetonitrile/water (70:30), retention time 6.8 min
-
NMR (CDCl₃): δ 7.42 (d, J=1.8 Hz, 1H, pyrazole-H), 6.38 (dd, J=3.2 Hz, furan-H)
-
MS : m/z 207.23 [M+H]⁺
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydropyrazole derivatives, and various substituted furan and pyrazole compounds. These products are of interest for their potential biological activities and applications in drug development.
Scientific Research Applications
N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Key Observations:
Phenyl substituents (e.g., in (1-phenyl-1H-pyrazol-4-yl)methylamine) lack the heteroatom-mediated polarity of furan, reducing solubility in polar solvents .
Steric and Solubility Profiles :
- The propan-2-yl group in the target compound contributes steric hindrance, which may limit binding to flat active sites compared to smaller substituents like cyclopropyl (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) .
- Ceapin-A8’s trifluoromethyl group increases lipophilicity (logP ~3.5 estimated), whereas the furan analog may exhibit better aqueous solubility due to oxygen’s lone pairs .
Synthetic Accessibility :
- Yields for pyrazole derivatives vary significantly. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was obtained in 17.9% yield due to challenges in copper-catalyzed coupling, whereas nitro reductions (as in Ceapin-A8) achieved higher efficiency (~89.7% crude yield) .
Biological Activity
N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its structural components: a furan ring attached through a methylene bridge to a pyrazole moiety with an isopropyl substituent. The molecular formula is with a molecular weight of approximately 230.27 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound.
In Vitro Antimicrobial Evaluation
A study evaluated multiple pyrazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that several derivatives exhibited significant antibacterial activity:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 μg/mL |
| 7b | E. coli | 0.25 μg/mL |
These findings suggest that derivatives similar to this compound could serve as effective antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, with promising results for compounds exhibiting selective cytotoxicity against cancer cell lines.
Cytotoxicity Studies
In vitro studies have shown that certain pyrazole derivatives possess significant cytotoxic effects on various cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 3 | MCF7 | 3.79 |
| 4 | NCI-H460 | 12.50 |
| 5 | SF-268 | 42.30 |
These results indicate that this compound may have potential as an anticancer agent, particularly in targeting breast cancer cells (MCF7) and lung cancer cells (NCI-H460) .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through the following mechanisms:
- Inhibition of Cell Proliferation : Studies suggest that pyrazole derivatives can inhibit cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Some compounds have been shown to trigger apoptotic pathways in cancer cells, thereby promoting cell death.
- Antimicrobial Mechanisms : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Q & A
Q. What are the recommended synthetic routes for N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.
- Step 2: Introduction of the isopropyl group at the 1-position of the pyrazole ring using alkylation reagents (e.g., isopropyl bromide) in the presence of a base like cesium carbonate .
- Step 3: Attachment of the furan-2-ylmethylamine moiety via nucleophilic substitution or reductive amination. Microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and purity .
Critical Parameters:
- Temperature: Elevated temperatures (>80°C) improve substitution reactions but may degrade thermally sensitive intermediates.
- Catalysts: Copper(I) bromide or palladium catalysts are critical for cross-coupling steps, ensuring regioselectivity .
- Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) is essential for isolating the final compound, with yields typically ranging from 17–82% depending on optimization .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Key characterization methods include:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., m/z 215 [M+H]+) confirm molecular weight .
- Solubility: Limited aqueous solubility (organic solvents preferred) due to hydrophobic substituents; logP ~2.5–3.0 predicts moderate lipophilicity .
- Thermal Stability: Melting points (e.g., 104–107°C) and TGA analysis indicate stability under standard storage conditions .
Q. What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Chemical Stability:
- Reacts with strong oxidizing agents (e.g., HNO3, KMnO4), necessitating inert atmospheres for reactions .
- Hydrolytically stable in neutral pH but degrades under acidic/basic conditions (e.g., cleavage of the pyrazole ring at pH < 3) .
- Storage: Store in amber vials at –20°C to prevent photodegradation and thermal decomposition. Purity >95% (HPLC-validated) is critical for reproducibility .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what mechanistic insights exist?
Methodological Answer:
- Enzyme Inhibition: The compound binds to enzymes like enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis via hydrogen bonding with Tyr158 and Met103 residues, as shown in molecular docking studies .
- Receptor Interactions: Pyrazole derivatives often target G-protein-coupled receptors (GPCRs) or kinase domains. Competitive binding assays (e.g., fluorescence polarization) quantify affinity (IC50 values typically <10 µM) .
- Cellular Pathways: In vitro assays (e.g., Alamar Blue) reveal antitubercular activity at MIC = 3.1 µg/mL, linked to disruption of lipid biosynthesis .
Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?
Methodological Answer:
Q. How do structural modifications (e.g., halogenation, alkyl chain variation) alter the compound’s bioactivity?
Methodological Answer: Comparative studies with analogs reveal:
Q. What contradictions exist in reported data, and how can they be resolved?
Methodological Answer:
- Contradiction 1: Discrepancies in reported MIC values (3.1 µg/mL vs. 1.5 µg/mL) may arise from strain-specific resistance or assay conditions (e.g., pH, inoculum size). Standardized protocols (CLSI guidelines) are recommended .
- Contradiction 2: Conflicting solubility data (DMSO vs. ethanol) highlight the need for controlled solvent polarity studies. Use Hansen solubility parameters for optimization .
- Resolution: Cross-validate results using orthogonal methods (e.g., isothermal titration calorimetry for binding constants, LC-MS for degradation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
